Almorexant hydrochloride

描述

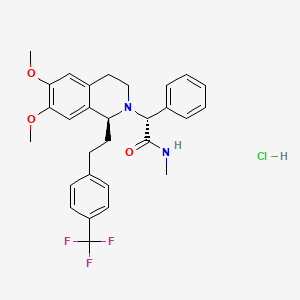

Structure

3D Structure of Parent

属性

IUPAC Name |

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGBTDRDPBJUBB-LHIMUUITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913358-93-7 | |

| Record name | Almorexant hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913358937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almorexant hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALMOREXANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Z94D9A99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Almorexant Hydrochloride: A Deep Dive into its Mechanism of Action as a Dual Orexin Receptor Antagonist

For Immediate Release

ALLSCHWIL, Switzerland – November 13, 2025 – This technical whitepaper provides an in-depth analysis of the mechanism of action of almorexant hydrochloride, a first-in-class dual orexin receptor antagonist (DORA). Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and functional consequences of almorexant's engagement with the orexin system, a key regulator of wakefulness.

This compound, also known by its development code ACT-078573, competitively antagonizes both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] This dual antagonism is central to its therapeutic potential as a sleep-promoting agent. By blocking the wake-promoting signals of orexin peptides (orexin-A and orexin-B), almorexant facilitates the transition to and maintenance of sleep.[2] Although its development was discontinued due to observations of elevated liver enzymes in clinical trials, the study of almorexant has been pivotal in validating the orexin system as a therapeutic target for insomnia and has paved the way for next-generation DORAs.[1]

Core Mechanism: Competitive Antagonism at OX1 and OX2 Receptors

Almorexant functions as a competitive antagonist at both OX1 and OX2 receptors, meaning it binds to the same site as the endogenous orexin peptides, thereby preventing their wake-promoting effects.[1] The binding affinity and functional antagonism of almorexant have been quantified in various in vitro studies, demonstrating its potent interaction with both receptor subtypes.

Quantitative Analysis of Receptor Binding and Functional Antagonism

The inhibitory activity of almorexant is typically characterized by its equilibrium dissociation constant (Ki) in radioligand binding assays and its half-maximal inhibitory concentration (IC50) in functional assays that measure the downstream signaling effects of orexin receptor activation, such as intracellular calcium mobilization.

| Parameter | Receptor Subtype | Species | Value (nM) | Assay Type |

| Ki | Human OX1 | Human | 1.3 | Radioligand Binding ([³H]almorexant) |

| Human OX2 | Human | 0.17 | Radioligand Binding ([³H]almorexant) | |

| IC50 | OX1 | Rat | 16 | Orexin-A induced Ca²⁺ Mobilization |

| OX1 | Human | 13 | Orexin-A induced Ca²⁺ Mobilization | |

| OX2 | Rat | 15 | Orexin-A induced Ca²⁺ Mobilization | |

| OX2 | Human | 8 | Orexin-A induced Ca²⁺ Mobilization | |

| OX1 | - | 6.6 | Not Specified | |

| OX2 | - | 3.4 | Not Specified |

Table 1: Summary of reported Ki and IC50 values for this compound at orexin receptors.[3][4]

Interestingly, studies have revealed that almorexant exhibits distinct kinetic properties at the two receptor subtypes. It displays fast association and dissociation rates at the OX1 receptor. In contrast, at the OX2 receptor, while the association is rapid, the dissociation is remarkably slow.[4] This slow dissociation from the OX2 receptor may contribute to a prolonged duration of action and effectively makes almorexant a pseudo-irreversible or non-competitive-like antagonist at this subtype under certain conditions.[4][5]

Orexin Signaling Pathway and its Inhibition by Almorexant

The binding of orexin peptides to their receptors initiates a cascade of intracellular signaling events. Both OX1 and OX2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 class of G proteins.[6] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a key event in neuronal excitation.[6]

Almorexant, by competitively blocking the binding of orexin peptides to OX1 and OX2 receptors, prevents the activation of this Gq-PLC-IP3-Ca²⁺ signaling cascade.[1] This inhibition of orexin-induced neuronal excitation in key wake-promoting centers of the brain is the fundamental mechanism through which almorexant exerts its sleep-enabling effects.

Experimental Protocols for Characterization

The elucidation of almorexant's mechanism of action has relied on a suite of established in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of almorexant for the orexin receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing either the human OX1 or OX2 receptor.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]almorexant or another high-affinity orexin receptor ligand) is incubated with the cell membranes in the presence of varying concentrations of unlabeled almorexant.

-

Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization (FLIPR) Assays

Functional assays, such as those using a Fluorometric Imaging Plate Reader (FLIPR), are used to measure the ability of almorexant to antagonize orexin-induced receptor activation.

Methodology:

-

Cell Plating: CHO or HEK293 cells expressing either OX1 or OX2 receptors are plated in 96- or 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of almorexant are added to the wells and pre-incubated with the cells.

-

Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.

-

Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.

-

Data Analysis: The ability of almorexant to inhibit the orexin-A-induced calcium signal is quantified, and an IC50 value is determined.

Conclusion

This compound's mechanism of action is characterized by its potent, competitive dual antagonism of OX1 and OX2 receptors. By inhibiting the canonical Gq-mediated signaling pathway and subsequent intracellular calcium mobilization, almorexant effectively dampens the wake-promoting signals of the endogenous orexin system. The distinct kinetic properties of almorexant, particularly its slow dissociation from the OX2 receptor, may contribute to its efficacy profile. The comprehensive characterization of almorexant has not only provided a deep understanding of its pharmacological action but has also been instrumental in the broader development of orexin-based therapeutics for sleep disorders.

References

- 1. Assay in Summary_ki [bindingdb.org]

- 2. Assay in Summary_ki [bindingdb.org]

- 3. Mapping the binding pocket of dual antagonist almorexant to human orexin 1 and orexin 2 receptors: comparison with the selective OX1 antagonist SB-674042 and the selective OX2 antagonist N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]

Almorexant Hydrochloride: A Technical Guide to a Pioneering Orexin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almorexant hydrochloride (ACT-078573) is a potent, dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Developed for the treatment of insomnia, it represents a first-in-class therapeutic agent targeting the orexin neuropeptide system, a key regulator of wakefulness. By competitively blocking the binding of orexin-A and orexin-B to their receptors, almorexant promotes sleep. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical and pharmacological properties, and a summary of key preclinical and clinical findings. Detailed experimental protocols for in vitro and in vivo characterization are provided, along with visual representations of the orexin signaling pathway and experimental workflows to facilitate a deeper understanding of this compound's scientific background. Although its clinical development was discontinued due to safety concerns, the study of almorexant has been instrumental in validating the orexin system as a therapeutic target for sleep disorders.

Introduction

The discovery of the orexin (hypocretin) system in the late 1990s identified a critical regulator of sleep and arousal located in the lateral hypothalamus. The orexin peptides, orexin-A and orexin-B, are excitatory neuropeptides that promote wakefulness by activating their cognate G-protein coupled receptors, OX1R and OX2R.[1] This understanding led to the hypothesis that antagonizing these receptors could be a novel therapeutic approach for insomnia.

This compound emerged as the first orally active, dual orexin receptor antagonist to be extensively studied in clinical trials for primary insomnia.[2][3] Its development marked a significant shift from traditional hypnotic agents that modulate the GABAergic system. Preclinical and early clinical studies demonstrated that almorexant effectively reduces sleep latency and increases sleep duration in various species, including humans.[2][3][4]

This document serves as a technical resource for researchers and drug development professionals, offering an in-depth look at the science behind almorexant's orexin receptor antagonism.

Chemical and Physical Properties

This compound is a synthetic, small molecule with the following chemical identity:

| Property | Value |

| IUPAC Name | (2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylacetamide hydrochloride |

| Chemical Formula | C₂₉H₃₂ClF₃N₂O₃ |

| Molecular Weight | 549.02 g/mol [5] |

| CAS Number | 913358-93-7[6] |

| Appearance | Solid[5] |

Mechanism of Action: Orexin Receptor Antagonism

Almorexant functions as a competitive antagonist at both OX1 and OX2 receptors, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligands, orexin-A and orexin-B.[7] This dual antagonism is crucial as both receptors are involved in promoting and maintaining wakefulness.

The Orexin Signaling Pathway

The binding of orexin peptides to their receptors activates Gq and/or Gi subtypes of G-proteins.[2][8] This activation triggers a cascade of intracellular events, primarily leading to an increase in cytosolic Ca²⁺ concentration through the activation of phospholipase C (PLC).[2][8] The elevated intracellular calcium results in neuronal depolarization and the release of various neurotransmitters that promote arousal, such as norepinephrine, histamine, and dopamine.[1] Almorexant blocks these initial receptor activation steps, preventing the subsequent signaling cascade and thereby promoting sleep.

Caption: Orexin signaling pathway and the inhibitory action of almorexant.

Quantitative Data

In Vitro Pharmacology

The following tables summarize the in vitro binding affinities and functional antagonist activity of almorexant.

Table 1: Almorexant Binding Affinities (Kd)

| Receptor | Species | Kd (nM) | Reference |

| OX1 | Human | 1.3 | [9] |

| OX2 | Human | 0.17 | [9] |

Table 2: Almorexant Functional Antagonist Activity (IC50)

| Assay | Receptor | Species | IC50 (nM) | Reference |

| Orexin-A induced Ca2+ mobilization | OX1 | Human | 13 | [1] |

| Orexin-A induced Ca2+ mobilization | OX2 | Human | 8 | [1] |

| Orexin-A induced Ca2+ mobilization | OX1 | Rat | 16 | [10] |

| Orexin-A induced Ca2+ mobilization | OX2 | Rat | 15 | [10] |

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Almorexant in Healthy Subjects

| Parameter | Value | Reference |

| Tmax (median) | 1.5 hours | [11] |

| Distribution Half-life | 1.6 hours | [11] |

| Terminal Half-life | 32 hours | [11] |

| Absolute Bioavailability | 11.2% | [12] |

Preclinical Efficacy in Animal Models

Table 4: Effects of Almorexant on Sleep Parameters in Rodents

| Species | Dose (mg/kg, p.o.) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference |

| Rat | 30-300 | Decrease | Increase | Increase | [9] |

| Mouse | 25-300 | Decrease | Increase | Increase | [13] |

Clinical Efficacy in Primary Insomnia

Table 5: Key Results from a Phase II Clinical Trial in Patients with Primary Insomnia

| Parameter | Almorexant Dose | Change vs. Placebo | p-value | Reference |

| Sleep Efficiency (SE) | 400 mg | +14.4% | <0.001 | [14] |

| Latency to Persistent Sleep (LPS) | 400 mg | -18 min | 0.02 | [14] |

| Wake After Sleep Onset (WASO) | 400 mg | -54 min | <0.001 | [14] |

Table 6: Key Results from a Phase III Clinical Trial (NCT00608985) in Adults with Chronic Primary Insomnia

| Parameter | Almorexant Dose | Change vs. Placebo (Median) | p-value | Reference |

| Objective WASO (start of treatment) | 200 mg | -26.8 min | <0.0001 | [15] |

| Objective WASO (end of treatment) | 200 mg | -19.5 min | <0.0001 | [15] |

| Objective Total Sleep Time (TST) | 200 mg | Increased | <0.0001 | [15] |

| Subjective WASO | 200 mg | Decreased | 0.0006 | [15] |

Experimental Protocols

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of almorexant for orexin receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.

Caption: Workflow for a radioligand binding assay.

Materials:

-

CHO cell membranes expressing human OX1R or OX2R

-

[³H]Almorexant (Radioligand)

-

Unlabeled this compound

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen CHO cell membranes expressing either OX1R or OX2R on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer

-

A fixed concentration of [³H]Almorexant (typically at or below its Kd value).

-

Varying concentrations of unlabeled almorexant (for competition binding) or buffer (for total binding). For non-specific binding, use a high concentration of an unlabeled orexin receptor ligand.

-

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled almorexant concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This protocol describes a fluorescent-based assay to measure the functional antagonist activity of almorexant by quantifying its ability to inhibit orexin-A-induced intracellular calcium mobilization in CHO cells expressing orexin receptors.

Caption: Workflow for an intracellular calcium mobilization assay.

Materials:

-

CHO cells stably expressing human OX1R or OX2R

-

Cell culture medium

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

Orexin-A

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed CHO cells expressing either OX1R or OX2R into 96-well microplates and culture overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate the plate at 37°C for 60 minutes in the dark.

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of almorexant to the wells and incubate at room temperature for a specified period (e.g., 15-30 minutes).

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Inject a fixed concentration of orexin-A (typically the EC₈₀) into the wells and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the almorexant concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

In Vivo Assays

This protocol outlines the methodology for assessing the sleep-promoting effects of almorexant in rats or mice using electroencephalography (EEG) and electromyography (EMG).

Procedure:

-

Surgical Implantation: Anesthetize the animals and surgically implant EEG electrodes onto the skull and EMG electrodes into the nuchal muscles. Allow for a recovery period of at least one week.

-

Habituation: Acclimate the animals to the recording chambers and tethered recording setup for several days.

-

Baseline Recording: Record baseline EEG and EMG data for a 24-hour period to establish normal sleep-wake patterns.

-

Drug Administration: Administer this compound or vehicle orally at a specific time point (e.g., at the beginning of the dark/active phase).

-

Post-Dosing Recording: Record EEG and EMG data for the subsequent 24 hours.

-

Data Analysis: Manually or automatically score the EEG/EMG recordings into distinct sleep-wake states (wakefulness, NREM sleep, REM sleep). Quantify parameters such as latency to sleep onset, duration of each sleep state, and the number of state transitions. Compare the data from the almorexant-treated group to the vehicle-treated group to determine the compound's effect on sleep architecture.

Safety and Toxicology

Preclinical studies in animals did not reveal significant toxicological concerns or evidence of cataplexy, a hallmark symptom of narcolepsy. However, the clinical development of almorexant was ultimately halted in January 2011 due to observations of transient increases in liver enzymes in some trial participants, raising concerns about its hepatic safety profile.[7]

Conclusion

This compound was a pioneering dual orexin receptor antagonist that provided crucial proof-of-concept for the therapeutic potential of targeting the orexin system for the treatment of insomnia. Its mechanism of action, involving the competitive blockade of both OX1 and OX2 receptors, effectively promotes sleep by inhibiting the wake-promoting signals of orexin-A and orexin-B. While its development was discontinued, the extensive research conducted on almorexant has paved the way for the successful development of other dual orexin receptor antagonists that are now approved for clinical use. This technical guide has summarized the key chemical, pharmacological, preclinical, and clinical data for almorexant, providing a valuable resource for scientists and researchers in the field of sleep medicine and drug discovery. The methodologies and findings detailed herein continue to be relevant for the ongoing exploration of the orexin system and the development of novel therapeutics.

References

- 1. Investigation of the effect of the dual orexin receptor antagonist almorexant on ophthalmological, spermatogenic, and hormonal variables in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cegee.org [cegee.org]

- 7. Efficacy and safety of almorexant in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical evaluation of drug treatment options for sleep‐related epileptiform spiking in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdspdb.unc.edu [pdspdb.unc.edu]

- 15. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Almorexant Hydrochloride: A Technical Overview

Almorexant hydrochloride (ACT-078573) , a pioneering dual orexin receptor antagonist (DORA), marked a significant milestone in sleep medicine by targeting the orexin neuropeptide system, a key regulator of wakefulness. Developed by the Swiss pharmaceutical company Actelion, in collaboration with GlaxoSmithKline (GSK), Almorexant was the first compound in its class to be investigated for the treatment of primary insomnia.[1][2][3] Although its development was ultimately discontinued in Phase III clinical trials due to safety concerns, the journey of Almorexant has provided invaluable insights into the therapeutic potential of orexin antagonism and paved the way for a new class of insomnia treatments.[4][5]

This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of the orexin system in the late 1990s, with its central role in promoting and maintaining wakefulness, presented a novel therapeutic target for sleep disorders.[1] The hypothesis was that by blocking the activity of orexin neuropeptides (orexin-A and orexin-B) at their receptors, OX1R and OX2R, a state of sleep could be induced. This approach was fundamentally different from existing hypnotics, which primarily targeted the GABAergic system. Almorexant emerged from a drug discovery program aimed at identifying potent and selective antagonists for both orexin receptors.

Mechanism of Action

Almorexant is a competitive antagonist of both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[5] By binding to these receptors in the brain, it prevents the endogenous orexin neuropeptides from exerting their wake-promoting effects. This blockade of orexin signaling is believed to dampen the activity of key wake-promoting centers in the brain, thereby facilitating the transition to and maintenance of sleep.[1] The dual antagonism of both OX1 and OX2 receptors was thought to be crucial for achieving robust sleep-promoting efficacy.

Preclinical Development

In Vitro Characterization

The affinity and functional antagonism of Almorexant at orexin receptors were characterized through a series of in vitro assays.

Table 1: In Vitro Affinity and Potency of this compound

| Parameter | OX1 Receptor | OX2 Receptor | Reference |

| Binding Affinity (Kd, nM) | 1.3 | 0.17 | [6] |

| Functional Antagonism (IC50, nM) | 6.6 | 3.4 | [7] |

| Functional Antagonism (IC50, nM) - Orexin-A induced Ca2+ mobilization (rat) | 16 | 15 | [7] |

| Functional Antagonism (IC50, nM) - Orexin-A induced Ca2+ mobilization (human) | 13 | 8 | [7] |

In Vivo Studies in Animal Models

Preclinical studies in various animal models, including rats and mice, demonstrated the sleep-promoting effects of Almorexant.

Table 2: Summary of Key In Vivo Preclinical Findings for Almorexant

| Species | Dose | Key Findings | Reference |

| Rat | 300 mg/kg, p.o. | Decreased alertness and increased both non-REM and REM sleep. | [7] |

| Mouse (C57BL/6) | 25, 100, 300 mg/kg, p.o. | Dose-dependent reduction in time spent awake and increase in NREM and REM sleep. | [6][8] |

These studies confirmed that Almorexant could effectively cross the blood-brain barrier and induce a sleep state that resembled natural sleep architecture.

Clinical Development

Almorexant progressed through a comprehensive clinical trial program to evaluate its efficacy, safety, and pharmacokinetic profile in humans.

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and patients revealed that Almorexant is rapidly absorbed with a relatively long terminal half-life.

Table 3: Pharmacokinetic Parameters of Almorexant in Humans

| Population | Dose | Tmax (median, h) | t1/2 (h) | Key Notes | Reference |

| Healthy Elderly | 100, 200, 400 mg (single dose) | 1.5 | 32 | Rapid disposition with a distribution half-life of 1.6 hours. | [9] |

| Healthy Subjects | 100, 200, 400, 1000 mg (multiple doses) | - | - | Minimal accumulation with repeated dosing. | [8] |

| Healthy Japanese and Caucasian Males | 200 mg (single dose) | ~1.0 | - | Similar pharmacokinetic profiles between ethnic groups. | [10] |

| Subjects with Hepatic Impairment | 100 mg (single dose) | - | - | Almorexant exposure increased with the severity of hepatic impairment. | [10] |

Clinical Efficacy

Multiple clinical trials demonstrated the efficacy of Almorexant in treating primary insomnia.

Table 4: Summary of Almorexant Phase II and Phase III Clinical Trial Efficacy Results in Primary Insomnia

| Trial Phase | Dose | Primary Endpoint(s) | Key Results | Reference |

| Phase II (Proof-of-Concept) | 100-400 mg | Sleep Efficiency (SE) | Significant, dose-dependent improvements in SE. At 400 mg, mean treatment effect of 14.4% vs. placebo (p<0.001). Improvements in LPS and WASO. | [1][11] |

| Phase III (RESTORA 1) | 100 mg, 200 mg | Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS) | At 200 mg, significant decrease in objective WASO vs. placebo at the start (-26.8 min, p<0.0001) and end (-19.5 min, p<0.0001) of treatment. Significant increase in Total Sleep Time (TST). | [1][12][13] |

Discontinuation of Development

Despite promising efficacy data, the clinical development of Almorexant was discontinued in January 2011.[4] The decision was based on a review of data from ongoing long-term Phase III studies which revealed undesirable side effects, including concerns over the hepatic safety profile with observations of transient increases in liver enzymes.[5]

Experimental Protocols

Radioligand Binding Assay for Orexin Receptors

Objective: To determine the binding affinity of Almorexant for the human OX1 and OX2 receptors.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor are prepared.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, is used.

-

Radioligand: A radiolabeled orexin receptor antagonist, such as [³H]-Almorexant or another suitable ligand, is used at a concentration near its Kd.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Almorexant.

-

Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C).

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Almorexant that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of Almorexant at orexin receptors.

Methodology:

-

Cell Culture: CHO cells stably co-expressing either the human OX1 or OX2 receptor and a G-protein alpha subunit (e.g., Gαq) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.

-

Compound Addition: The dye-containing buffer is removed, and buffer containing various concentrations of Almorexant or vehicle is added to the wells and incubated for a short period.

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and a baseline fluorescence reading is taken. An orexin agonist (e.g., orexin-A) is then added to all wells to stimulate the receptors.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is measured, and the IC₅₀ value for Almorexant's inhibition of the agonist-induced calcium mobilization is determined using a sigmoidal dose-response curve.

In Vivo Sleep and Wakefulness Assessment in Rodents

Objective: To evaluate the effect of Almorexant on sleep-wake architecture in rats or mice.

Methodology:

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor brain activity and muscle tone, respectively.

-

Acclimatization: Following a recovery period, animals are habituated to the recording chambers and tethered recording cables.

-

Drug Administration: Almorexant or vehicle is administered orally (p.o.) at the beginning of the animals' active phase (dark period).

-

EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 6-24 hours) post-dosing.

-

Sleep Scoring: The recorded data is scored in epochs (e.g., 10-30 seconds) into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the characteristic EEG and EMG patterns.

-

Data Analysis: The total time spent in each vigilance state, the latency to sleep onset, and the number and duration of sleep/wake bouts are calculated and compared between the Almorexant-treated and vehicle-treated groups.

Visualizations

Caption: Orexin Signaling Pathway and Mechanism of Almorexant Action.

Caption: Almorexant Drug Discovery and Development Workflow.

Conclusion

This compound was a trailblazer in the field of sleep therapeutics, validating the orexin system as a viable target for the treatment of insomnia. Although its journey was cut short due to safety concerns, the extensive preclinical and clinical research conducted on Almorexant laid a critical foundation for the subsequent development and approval of other dual orexin receptor antagonists. The story of Almorexant serves as a compelling case study in modern drug discovery, highlighting both the promise of novel biological targets and the rigorous safety standards that govern the development of new medicines. The insights gained from the Almorexant program continue to inform the ongoing research and development of sleep-related therapies.

References

- 1. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of mild and moderate liver impairment on the pharmacokinetics and metabolism of almorexant, a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Almorexant for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 10. Pharmacokinetics and tolerability of almorexant in Japanese and Caucasian healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of almorexant in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Almorexant Hydrochloride: A Technical Guide to its Role in the Sleep-Wake Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almorexant hydrochloride, a first-in-class dual orexin receptor antagonist (DORA), represents a significant advancement in the pharmacological approach to sleep disorders. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, almorexant modulates the orexin system's role in maintaining arousal. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical trial data elucidating the role of almorexant in the sleep-wake cycle. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to offer a thorough understanding for researchers and drug development professionals.

Introduction: The Orexin System and Sleep-Wake Regulation

The discovery of the orexin system, comprising orexin-A and orexin-B neuropeptides and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), has revolutionized our understanding of sleep-wake regulation.[1] Orexin-producing neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, promoting wakefulness by exciting various arousal-related nuclei.[2] The activity of these neurons is highest during wakefulness and significantly reduced during sleep.[2] Dysregulation of the orexin system is pathognomonic for narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1] This understanding provided the rationale for developing orexin receptor antagonists as a novel therapeutic strategy for insomnia. Almorexant was the first such compound to be extensively studied in clinical trials.[3]

Mechanism of Action: Dual Orexin Receptor Antagonism

Almorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[1] By blocking the excitatory signaling of orexins, almorexant is hypothesized to decrease wakefulness and facilitate the transition to sleep.[3] Preclinical studies have indicated that while almorexant is a dual antagonist, its sleep-promoting effects are primarily mediated through the blockade of the OX2R.[4][5][6] In vitro studies under non-equilibrium conditions show almorexant acting as a dual antagonist; however, at equilibrium, it demonstrates selectivity for OX2R due to a very slow dissociation rate from this receptor subtype.[4][7] This suggests that in a physiological context, its primary action may be as an OX2R antagonist.[7][8]

Below is a diagram illustrating the orexin signaling pathway and the mechanism of action of almorexant.

Preclinical Evidence

Animal Models

Preclinical studies in rats, dogs, and mice have consistently demonstrated the sleep-promoting effects of almorexant.[2][3] Administration of almorexant during the active phase of the circadian cycle leads to a dose-dependent increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, along with a reduction in locomotor activity.[5][6]

Role of OX1R and OX2R in Sleep Induction

To dissect the relative contributions of OX1R and OX2R to the hypnotic effects of almorexant, studies were conducted in knockout mice lacking one or both orexin receptors.[4][5] These experiments revealed that almorexant was effective in inducing sleep in wild-type and OX1R knockout (OX1R-/-) mice, but had no effect in OX2R knockout (OX2R-/-) or dual OX1R/OX2R knockout mice.[4][5][8] This provides strong evidence that the antagonism of OX2R is sufficient and necessary for the sleep-promoting effects of almorexant.[4][6][8]

The following table summarizes the key findings from preclinical studies in mice.

| Animal Model | Almorexant Dose (mg/kg) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference |

| C57BL/6J (Wild-Type) | 25, 100, 300 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | [5] |

| OX1R-/- | 100 | Decreased | Increased | Increased | [5] |

| OX2R-/- | 100 | No significant change | No significant change | No significant change | [5] |

| OX1R-/-/OX2R-/- | 100 | No effect | No effect | No effect | [5] |

Experimental Protocol: Sleep Analysis in Mice

A typical experimental protocol for assessing the effects of almorexant on sleep in mice involves the following steps:

Clinical Evidence

Studies in Healthy Volunteers

Phase I studies in healthy volunteers demonstrated that almorexant was generally well-tolerated and exhibited dose-dependent pharmacokinetic and pharmacodynamic effects.[3][9] Following evening administration, almorexant showed a trend towards shorter latency to deeper sleep stages (3 and 4) and an increase in the duration of REM sleep at higher doses.[9]

Studies in Patients with Primary Insomnia

Clinical trials in patients with primary insomnia have provided robust evidence for the efficacy of almorexant in improving sleep parameters.[10][11][12] A significant proof-of-concept study demonstrated dose-dependent improvements in sleep efficiency (SE), the primary endpoint.[11][12]

The table below summarizes key efficacy data from a pivotal clinical trial in patients with primary insomnia.

| Dose | Change in Sleep Efficiency (SE) vs. Placebo | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Reference |

| 50 mg | - | - | - | [11] |

| 100 mg | Nominally significant improvement | - (P=0.004) | - | [10][12] |

| 200 mg | Significant improvement | - (P<0.001) | - | [10][12] |

| 400 mg | +14.4% (P<0.001) | -54 (P<0.001) | -18 (P=0.02) | [10][11][12] |

A study specifically in elderly patients with primary insomnia also showed significant and dose-related improvements in wake time after sleep onset (WASO) and total sleep time (TST).[13]

| Dose (in Elderly) | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) | Change in Total Sleep Time (TST) vs. Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Reference |

| 25 mg | -10.4 (p=0.0018) | +14.3 (p<0.0001) | - | [13] |

| 50 mg | -19.2 (p<0.0001) | - | - | [13] |

| 100 mg | -31.4 (p<0.0001) | - | - | [13] |

| 200 mg | -46.5 (p<0.0001) | +55.1 (p<0.0001) | -10.2 (p=0.0001) | [13] |

Experimental Protocol: Polysomnography in Clinical Trials

The gold standard for assessing sleep in clinical trials is polysomnography (PSG). The following diagram outlines the typical workflow.

References

- 1. Orexin Receptor Competitive Antagonists: A Novel target of the Sedative and hypnotics drugs for the pharmacotherapy of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cegee.org [cegee.org]

- 5. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]

- 9. Orexin receptor antagonism: an ascending multiple-dose study with almorexant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. cris.technion.ac.il [cris.technion.ac.il]

- 12. Orexin Receptor Antagonism, a New Sleep-Enabling Paradigm: A Proof-of-Concept Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Dual Orexin Receptor Antagonist, Almorexant, in Elderly Patients With " by Thomas Roth, Jed Black et al. [scholarlycommons.henryford.com]

Almorexant Hydrochloride: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical research findings for almorexant hydrochloride (ACT-078573), a dual orexin receptor antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Mechanism of Action

Almorexant is a competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of wakefulness and arousal.[2] By blocking the binding of the endogenous neuropeptides orexin-A and orexin-B to their receptors, almorexant reduces the downstream signaling that promotes wakefulness, thereby facilitating the initiation and maintenance of sleep.[2][3] Preclinical studies have demonstrated that this antagonism of the orexin system leads to a decrease in alertness and an increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[2][4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies on this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Receptor | Value | Assay Type | Reference |

| IC50 | Human | OX1 | 6.6 nM | Functional Assay | [4] |

| Human | OX2 | 3.4 nM | Functional Assay | [4] | |

| Human | OX1 | 13 nM | Ca2+ Mobilization | [4] | |

| Human | OX2 | 8 nM | Ca2+ Mobilization | [4] | |

| Rat | OX1 | 16 nM | Ca2+ Mobilization | [4] | |

| Rat | OX2 | 15 nM | Ca2+ Mobilization | [4] | |

| pKi | Human | OX2 | 8.0 ± 0.1 | Radioligand Binding ([³H]-EMPA) | [5] |

| koff | Human | OX2 | 0.005 min⁻¹ | Competition Kinetic Analysis | [3][5][6] |

Table 2: In Vivo Efficacy in Animal Models

| Species | Dose (p.o.) | Effect | Study Details | Reference |

| Rat (Wistar) | 300 mg/kg | Decreased alertness, increased NREM and REM sleep | Electrophysiological indices measured | [4] |

| Dog | 100 mg/kg | Induced somnolence, increased surrogate markers of REM sleep | [4] | |

| Mouse (C57BL/6) | 25 mg/kg | Reduced time spent awake, increased NREM and REM sleep | EEG/EMG recordings during the dark phase | [7] |

| 100 mg/kg | Significantly reduced baseline locomotor activity and abolished orexin-A induced stimulation | Locomotor activity monitoring | [8] | |

| 100 & 200 mg/kg | Abolished the stimulatory effect of orexin | Locomotor activity monitoring | [8] | |

| 300 mg/kg | Reduced time spent awake for the 2nd to 7th hour | EEG/EMG recordings | [7] |

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity of almorexant to orexin receptors.

Methodology: Equilibrium and kinetic binding studies were performed using a radioligand, [³H]-EMPA, which is an OX2-selective antagonist.[3][6]

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human OX2 receptor were used.[3][6]

-

Equilibrium Binding: Membranes from these cells were incubated with a fixed concentration of [³H]-EMPA and varying concentrations of almorexant. Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand.

-

Kinetic Analysis: Competition kinetic analysis was used to determine the association and dissociation rates of almorexant. The dissociation rate (koff) was determined by monitoring the displacement of [³H]-EMPA over time after the addition of a high concentration of a non-labeled ligand.[3][5][6]

-

Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To assess the functional antagonist activity of almorexant.

Methodology: The ability of almorexant to inhibit orexin-A-induced intracellular signaling was measured.

-

Calcium Mobilization Assay: CHO cells expressing either human or rat OX1 or OX2 receptors were loaded with a calcium-sensitive fluorescent dye.[4] Orexin-A was added to stimulate an increase in intracellular calcium. Almorexant was pre-incubated at various concentrations to determine its ability to block this response. The concentration of almorexant that inhibited 50% of the maximal orexin-A response (IC50) was determined.[4]

-

Inositol Phosphate Accumulation and ERK-1/2 Phosphorylation Assays: These assays were also conducted in CHO cells stably expressing the OX2 receptor to further characterize the functional antagonism.[3][6]

In Vivo Sleep Studies in Rodents

Objective: To evaluate the sleep-promoting effects of almorexant in animal models.

Methodology: Electroencephalogram (EEG) and electromyogram (EMG) recordings were used to monitor the vigilance states (wakefulness, NREM sleep, and REM sleep).

-

Animal Subjects: Male Wistar rats or C57BL/6 mice were used.[4][7]

-

Surgical Implantation: Animals were surgically implanted with electrodes for EEG and EMG recordings.

-

Habituation: Following recovery from surgery, animals were habituated to the recording chambers and cables.[7]

-

Drug Administration: Almorexant was administered orally (p.o.) at various doses at the beginning of the dark (active) phase.[7]

-

Data Acquisition and Analysis: EEG and EMG signals were continuously recorded and scored in epochs (e.g., 10 seconds) to determine the time spent in each vigilance state.[9]

Visualizations

Orexin Signaling Pathway and Antagonism by Almorexant

Caption: Orexin signaling and almorexant's antagonistic action.

Experimental Workflow for In Vivo Sleep Study

Caption: Workflow of a typical preclinical in vivo sleep study.

Mechanism of Action: Logical Relationship

Caption: Logical flow of almorexant's mechanism of action.

References

- 1. Almorexant - Wikipedia [en.wikipedia.org]

- 2. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Almorexant Hydrochloride

Introduction

Almorexant, also known by its development code ACT-078573, is a first-in-class dual orexin receptor antagonist (DORA) that was investigated for the treatment of insomnia.[1][2] It competitively antagonizes both the orexin-1 (OX1) and orexin-2 (OX2) receptors, key components of the orexin neuropeptide system that regulates sleep-wake cycles.[1][2] By blocking the wake-promoting signals of orexin-A and orexin-B, Almorexant facilitates the onset and maintenance of sleep.[2] Though its development was discontinued due to observations of transient increases in liver enzymes, Almorexant remains a critical reference compound for research into the orexin system and the development of subsequent DORAs.[1]

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.

Chemical and Physical Data

This compound is the salt form of the active compound Almorexant. Key chemical identifiers and properties are summarized below for researchers.

| Property | Value | Source(s) |

| Compound Name | This compound | [3][4] |

| CAS Number | 913358-93-7 | [1][3][4][5] |

| Parent CAS Number | 871224-64-5 (Almorexant free base) | [1][3] |

| Molecular Formula | C₂₉H₃₂ClF₃N₂O₃ | [3][4] |

| Molecular Weight | 549.02 g/mol | [3][4][6] |

| IUPAC Name | (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride | [3] |

| Synonyms | ACT-078573 hydrochloride | [2][3] |

| Solubility | DMSO: ≥ 46 mg/mL; Ethanol: 51 mg/mL; Water: Insoluble | [7][8][9] |

| Appearance | Solid | [4] |

Pharmacology and Mechanism of Action

Almorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[1] The orexin system is a primary regulator of wakefulness. Orexin neurons, located in the hypothalamus, project to and excite various brain regions involved in arousal. By binding to OX1 and OX2 receptors, the neuropeptides orexin-A and orexin-B trigger downstream signaling cascades, most notably the Gq-protein pathway, leading to an increase in intracellular calcium ([Ca²⁺]i) and neuronal activation.

Almorexant occupies the orexin binding sites on these receptors, preventing the endogenous ligands from activating them and thereby suppressing the wake-promoting signal.[10] This leads to a decrease in alertness and promotes transitions to both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[6][11] Studies in mice lacking both orexin receptors confirmed that Almorexant's sleep-promoting effects are mediated specifically through this system, as the compound had no effect in these knockout animals.[11][12]

Quantitative Pharmacological Data

The potency and binding affinity of Almorexant have been characterized in various in vitro and in vivo models.

Table 1: In Vitro Receptor Binding and Activity

| Parameter | Receptor | Species | Value (nM) | Assay Type | Source(s) |

| IC₅₀ | OX1 | Human | 6.6 | Radioligand Binding | [6][13] |

| OX2 | Human | 3.4 | Radioligand Binding | [6][13] | |

| K_d | OX1 | Human | 1.3 | Radioligand Binding | [7][10][13][14] |

| OX2 | Human | 0.17 | Radioligand Binding | [7][10][13][14] | |

| IC₅₀ | OX1 | Human | 13 | Ca²⁺ Mobilization | [6][9] |

| OX2 | Human | 8 | Ca²⁺ Mobilization | [6][9] | |

| OX1 | Rat | 16 | Ca²⁺ Mobilization | [6][9] | |

| OX2 | Rat | 15 | Ca²⁺ Mobilization | [6][9] | |

| pK_I | OX2 | Human | 8.0 ± 0.1 | [³H]-EMPA Binding | [15] |

| k_off | OX2 | Human | 0.005 min⁻¹ | Kinetic Binding | [16][17] |

Table 2: In Vivo Efficacy and Human Pharmacokinetics

| Parameter | Species | Dose | Effect | Source(s) |

| Efficacy | Rat | 300 mg/kg p.o. | Decreased alertness, increased NREM & REM sleep | [6][10] |

| Dog | 100 mg/kg p.o. | Induced somnolence, increased REM sleep markers | [6] | |

| Mouse | 25-300 mg/kg | Dose-dependent decrease in wakefulness | [11] | |

| T_max | Human | 200 mg | 0.8 - 1.5 hours | [18][19] |

| t_½ | Human | 200 mg | 17.8 - 32 hours | [18][19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving Almorexant.

Protocol 1: In Vitro Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This functional assay measures the ability of an antagonist to block the signaling cascade initiated by orexin receptor activation.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor are cultured in standard media (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression. Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 60 minutes.

-

Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution. A serial dilution series is then prepared in the assay buffer.

-

Antagonist Incubation: After dye loading, cells are washed again. The various concentrations of Almorexant (or vehicle control) are added to the wells, and the plate is incubated for a specified period (e.g., 20-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: The plate is placed into a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured for a few seconds. Then, a solution of the agonist (e.g., Orexin-A at a concentration that elicits a submaximal response, like EC₈₀) is added to the wells.

-

Data Acquisition: Fluorescence intensity is measured continuously for 2-3 minutes following agonist addition. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response in each well is determined. The data are normalized to the response of the vehicle control wells (0% inhibition) and wells with a maximally effective concentration of a known antagonist (100% inhibition). The IC₅₀ value, the concentration of Almorexant that inhibits 50% of the agonist-induced response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.[6]

Protocol 2: In Vivo Sleep-Wake Assessment in Rodents

This protocol describes the methodology for evaluating the sleep-promoting effects of Almorexant using electroencephalography (EEG) and electromyography (EMG).

-

Animal Preparation: Adult male Wistar rats or C57BL/6 mice are used.[6][11] Animals are surgically implanted with electrodes for EEG (screws placed over the cortex) and EMG (wires inserted into the nuchal muscles) recording under anesthesia.

-

Recovery and Habituation: Animals are allowed to recover for at least one week. Following recovery, they are habituated to the recording chambers and lightweight cabling system to minimize stress.[11]

-

Experimental Design: A crossover design is typically used, where each animal receives both vehicle and one or more doses of Almorexant on separate days, with a washout period in between.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 1% methylcellulose) and administered orally (p.o.) via gavage. Administration is timed to occur just before the start of the animal's active phase (the dark period for nocturnal rodents) to assess sleep-promoting effects against a high background of wakefulness.[11]

-

Data Recording: EEG and EMG signals are continuously recorded for a set period (e.g., 12 hours dark phase and 12 hours light phase) following administration.

-

Data Analysis: The recorded signals are segmented into epochs (e.g., 10 seconds). Each epoch is manually or automatically scored as one of three states: Wake (high-frequency, low-amplitude EEG; high EMG tone), NREM sleep (low-frequency, high-amplitude EEG; reduced EMG tone), or REM sleep (theta-dominant EEG; muscle atonia/lowest EMG tone).

-

Endpoint Calculation: Key parameters are quantified, including the total time spent in each state, the latency to the first episode of persistent sleep, the number and duration of sleep/wake bouts, and sleep architecture. Statistical analyses (e.g., ANOVA) are used to compare the effects of Almorexant to the vehicle control.[11]

References

- 1. Almorexant - Wikipedia [en.wikipedia.org]

- 2. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C29H32ClF3N2O3 | CID 25227440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Almorexant HCl | CAS 913358-93-7 |OX1R and OX2R antagonist | AOBIOUS [aobious.com]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. bio-fount.com [bio-fount.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cegee.org [cegee.org]

- 13. apexbt.com [apexbt.com]

- 14. Almorexant | CAS#:871224-64-5 | Chemsrc [chemsrc.com]

- 15. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.monash.edu [research.monash.edu]

- 18. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose almorexant, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Elucidation of the metabolic pathways and the resulting multiple metabolites of almorexant, a dual orexin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Almorexant Hydrochloride: In Vivo Experimental Protocols for Sleep and Locomotor Activity Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Almorexant hydrochloride is a potent and selective dual orexin receptor antagonist that has been instrumental in elucidating the role of the orexin system in regulating sleep-wake cycles.[1] It acts as a competitive antagonist at both orexin 1 (OX1) and orexin 2 (OX2) receptors, thereby blocking the wake-promoting effects of the endogenous neuropeptides orexin-A and orexin-B.[1][2] In vivo studies have consistently demonstrated its efficacy in promoting both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep and reducing locomotor activity in various animal models.[3][4] Notably, research indicates that the antagonism of the OX2 receptor is sufficient for sleep induction.[3][5] This document provides detailed in vivo experimental protocols for evaluating the effects of this compound on sleep and locomotor activity, along with a summary of key quantitative data from preclinical studies.

Mechanism of Action

Almorexant competitively binds to and blocks OX1 and OX2 receptors, preventing the downstream signaling cascades initiated by orexin peptides. This disfacilitation of wake-promoting neuronal systems is hypothesized to create a permissive state for sleep onset and maintenance.[6] The slow dissociation of Almorexant from orexin receptors may contribute to its prolonged duration of action.[1]

References

- 1. Almorexant - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cegee.org [cegee.org]

- 5. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]

- 6. Frontiers | The hypocretin/orexin antagonist almorexant promotes sleep without impairment of performance in rats [frontiersin.org]

Application Notes and Protocols for Almorexant Hydrochloride in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of almorexant hydrochloride, a dual orexin receptor antagonist (DORA), in preclinical rodent research. The following sections detail recommended dosages, experimental protocols for key applications, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the effective dosages of this compound for various applications in rats and mice, as reported in the scientific literature.

Table 1: this compound Dosages in Mice

| Application | Strain | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Sleep Promotion | C57BL/6J | 25, 100, 300 | Oral (p.o.) | Dose-dependent increase in NREM and REM sleep; reduction in wakefulness.[1] | [1] |

| Locomotor Activity | C57BL/6 | 50, 100, 200 | Oral (p.o.) | Significant reduction in baseline locomotor activity and abolition of orexin-A induced hyperlocomotion at 100 and 200 mg/kg.[2][3] | [2][3] |

| Learning & Memory | APP/PS1 | 10, 30, 60 | Intraperitoneal (i.p.) | 30 mg/kg prolonged sleep without impairing learning and memory; 60 mg/kg impaired performance.[4] | [4] |

Table 2: this compound Dosages in Rats

| Application | Strain | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Sleep & Cognition | Sprague Dawley | 100 | Oral (p.o.) | Promoted sleep to a similar extent as zolpidem without impairing spatial reference and working memory.[5] | [5] |

| Central Chemoreception | Not Specified | 300-400 | Oral Gavage | Attenuated the CO2 response during wakefulness in the active period.[6] | [6] |

| Ethanol Self-Administration | Long-Evans | 3, 10, 15 | Intraperitoneal (i.p.) | 15 mg/kg significantly decreased active lever pressing for ethanol.[7] | [7] |

Experimental Protocols

Sleep-Wake Analysis via EEG/EMG

This protocol describes the surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording and subsequent sleep-wake analysis in rodents.

Surgical Procedure:

-

Anesthetize the rodent using isoflurane.

-

Place the animal in a stereotaxic frame.

-

Implant a telemetry transmitter intraperitoneally for wireless signal acquisition.[5]

-

Route biopotential leads subcutaneously to the head and neck.

-

For EEG, drill two holes in the skull. Typical coordinates for rats are:

-

Insert EEG electrodes into the drilled holes and secure them with dental acrylic.[5]

-

For EMG, bilaterally position two biopotential leads through the nuchal (neck) muscles.[5]

-

Allow a post-surgical recovery period of at least 3 weeks before starting experiments.[5]

Data Acquisition and Analysis:

-

House animals individually in recording chambers with a controlled light-dark cycle (e.g., 12:12).[5]

-

Administer almorexant or vehicle at the desired time point (e.g., at the beginning of the dark/active phase).[1][6]

-

Record EEG and EMG signals continuously.

-

Score the recordings in 10-second epochs as wakefulness (W), non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep using appropriate software (e.g., NeuroScore, Somnologica).[1][5]

Locomotor Activity Assessment

This protocol outlines the procedure for evaluating the effect of almorexant on spontaneous and orexin-induced locomotor activity.

Procedure:

-

Habituate the mice to the locomotor activity chambers for at least 30 minutes.[3]

-

Administer almorexant or vehicle orally. Doses of 50, 100, and 200 mg/kg have been shown to be effective.[2][3]

-

Record baseline locomotor activity for 30 minutes post-drug administration.[1][3]

-

For orexin-induced locomotion, administer orexin-A (e.g., 3 µg) via intracerebroventricular (ICV) injection.[1][3]

-

Record locomotor activity for an additional 75 minutes.[1][3]

-

Analyze data for total distance traveled and stereotypic counts.[7]

Morris Water Maze for Spatial Memory

This protocol is used to assess the impact of almorexant on spatial reference and working memory in rats.

Procedure:

-

Administer almorexant (e.g., 100 mg/kg, p.o.) or vehicle.[5]

-

For spatial reference memory, train the rats to find a hidden platform in a pool of water.

-

For spatial working memory, the platform location is changed daily.

-

Conduct trials and record the time taken (latency) and the path taken to find the platform.

-

Compare the performance of almorexant-treated animals to vehicle-treated controls.[5]

Signaling Pathways and Experimental Workflows

Almorexant Mechanism of Action

Almorexant acts as a dual antagonist at both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[8] These are G-protein coupled receptors. The binding of orexin peptides to these receptors typically leads to the activation of various downstream signaling cascades, including the stimulation of Gq or Gi subtypes, which in turn activate phospholipase C (PLC), leading to an increase in intracellular calcium.[9] By blocking these receptors, almorexant prevents these downstream effects, thereby inhibiting the wake-promoting signals of the orexin system.

Caption: Almorexant blocks orexin receptors, inhibiting downstream signaling and neuronal activation.

Experimental Workflow for Sleep Studies

The following diagram illustrates a typical workflow for conducting sleep studies in rodents to evaluate the effects of almorexant.

Caption: A typical experimental workflow for rodent sleep studies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of different doses of almorexant on learning and memory in 8-month-old APP/PS1 (AD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The hypocretin/orexin antagonist almorexant promotes sleep without impairment of performance in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism of rat orexin receptors by almorexant attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Dual Orexin/Hypocretin Receptor Antagonist, Almorexant, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Almorexant Hydrochloride Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of almorexant hydrochloride in various animal models. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Almorexant (ACT-078573) is a competitive dual orexin receptor antagonist that targets both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of sleep and wakefulness, with orexin neuropeptides promoting arousal.[2][3] By blocking these receptors, almorexant has been shown to promote sleep in multiple species, including rats, dogs, and humans.[2][4] These notes are intended to guide researchers in designing and conducting preclinical studies involving this compound.

Mechanism of Action: Orexin Signaling Pathway

Almorexant functions by competitively antagonizing OX1 and OX2 receptors, thereby inhibiting the wake-promoting effects of orexin-A and orexin-B neuropeptides. These neuropeptides are produced by neurons in the lateral hypothalamus and project to various arousal centers in the brain.[2] While almorexant is a dual antagonist, in vivo studies suggest that its sleep-promoting effects are primarily mediated through the blockade of the OX2 receptor.[2][5][6]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on sleep parameters and locomotor activity in various animal models.

Table 1: Effects of Almorexant on Sleep Architecture in Mice (C57BL/6)[2][3]

| Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep |

| 50 | ↓ | ↑ | ↑ |

| 100 | ↓↓ | ↑↑ | ↑↑ |

| 200 | ↓↓↓ | ↑↑↑ | ↑↑↑ |

Arrow direction indicates increase (↑) or decrease (↓) relative to vehicle control. The number of arrows indicates the magnitude of the effect.

Table 2: Effects of Almorexant on Locomotor Activity in Mice[3]

| Dose (mg/kg, p.o.) | Effect on Baseline Locomotor Activity | Effect on Orexin-A-Induced Locomotion |

| 50 | Reduced | No significant prevention |

| 100 | Reduced | Reduced |

| 200 | Reduced | Reduced |

Table 3: Effects of Almorexant on Sleep Parameters in Rats[7][8]

| Dose (mg/kg, p.o.) | Change in Wakefulness (Dark Period) | Change in NREM Sleep (Dark Period) | Change in REM Sleep (Dark Period) |

| 300 | -56% | +39% | +146% |

Table 4: Effects of Almorexant on Methamphetamine-Induced Sleep Impairment in Rhesus Monkeys[9]

| Dose (mg/kg, i.m.) | Timing of Administration | Effect on Sleep Latency | Effect on Sleep Efficiency |

| 1, 3, 10 | Morning (pretreatment) | Dose-dependent improvement | Dose-dependent improvement |

| 1, 3, 10 | Evening (treatment) | Dose-dependent improvement | Dose-dependent improvement |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Almorexant on Sleep-Wake States in Mice

This protocol is adapted from studies investigating the effects of almorexant on sleep architecture in mice.[2][3]

1. Animals:

-

Male C57BL/6J mice, or genetically modified strains (e.g., OX1R-/-, OX2R-/-, OX1R-/-/OX2R-/-) and their wild-type littermates.[2]

-

House animals individually under a 12-h light/12-h dark cycle with ad libitum access to food and water.

2. Surgical Implantation of Electrodes:

-

Anesthetize mice and surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

3. Drug Preparation and Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.25% methylcellulose solution in water).[7]

-

Administer almorexant or vehicle orally (p.o.) via gavage at desired doses (e.g., 50, 100, 200 mg/kg).[3]

-

Administer the compound 5-10 minutes before the dark (active) phase begins.[2]

4. Data Acquisition and Analysis:

-

Record EEG/EMG signals continuously for at least 12 hours following administration.

-